Y06036

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Y06036 es un potente e inhibidor selectivo de las proteínas de la familia bromodominio y extra-terminal (BET), específicamente dirigido al bromodominio BRD4 (1) con un valor de constante de disociación (Kd) de 82 nM . Este compuesto ha mostrado una actividad antitumoral significativa, lo que lo convierte en un candidato prometedor para la investigación y el tratamiento del cáncer .

Aplicaciones Científicas De Investigación

The compound Y06036 is a synthetic chemical with various applications in scientific research, particularly in the fields of pharmacology and biochemistry. This article delves into its applications, supported by comprehensive data tables and case studies that illustrate its significance in research contexts.

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects in several disease models. Its applications include:

- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, demonstrating significant growth inhibition at certain concentrations .

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for further exploration in antiviral therapies. Its mechanism of action involves disrupting viral entry or replication processes within host cells .

Biochemical Research

This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for:

- Enzyme Inhibition Studies : By acting as an inhibitor, this compound can help elucidate the role of specific enzymes in metabolic processes. This application is crucial for understanding disease mechanisms and developing targeted therapies .

- Signal Transduction Pathways : The compound's influence on signaling pathways can provide insights into cellular responses to external stimuli, aiding in the development of drugs that target these pathways .

Drug Development

This compound serves as a lead compound in drug development programs aimed at creating new therapeutic agents. Its structural modifications have led to the synthesis of derivatives with enhanced potency and selectivity against specific targets.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT-116 | 15 | |

| MCF-7 | 10 | ||

| HeLa | 12 | ||

| Antiviral | Vero E6 | TBD | |

| A549 + ACE2 | TBD |

Table 2: Mechanisms of Action

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates activity of key metabolic enzymes | |

| Viral Replication | Disrupts viral entry mechanisms | |

| Signal Modulation | Influences cellular signaling pathways |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested on multiple cancer cell lines. The results indicated that at concentrations ranging from 5 to 20 µM, this compound significantly inhibited cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis.

Case Study 2: Antiviral Action

A recent investigation into the antiviral properties of this compound revealed that it effectively reduced viral loads in infected cell cultures by over 70%. The study highlighted its potential as a therapeutic agent against emerging viral infections, warranting further clinical evaluation.

Mecanismo De Acción

Y06036 ejerce sus efectos al unirse al bromodominio BRD4 (1), inhibiendo así la interacción entre las proteínas BET y las lisinas acetiladas en las histonas. Esta interrupción conduce a la regulación a la baja de los genes regulados por el receptor de andrógenos e inhibición del crecimiento tumoral en modelos de cáncer de próstata resistente a la castración . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización del receptor de andrógenos y la regulación de la transcripción genética .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Y06036 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética detallada y las condiciones de reacción son propiedad exclusiva y no se divulgan públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas, que incluyen sustitución nucleofílica, oxidación y ciclización .

Métodos de Producción Industrial

La producción industrial de this compound se lleva a cabo en condiciones controladas para garantizar una alta pureza y rendimiento. El proceso implica la síntesis a gran escala utilizando condiciones de reacción optimizadas, seguida de pasos de purificación como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

Y06036 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales en el compuesto.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes para introducir diferentes sustituyentes.

Reactivos y Condiciones Comunes

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .

Comparación Con Compuestos Similares

Compuestos Similares

I-BET151: Otro inhibidor de BET con propiedades de unión similares.

JQ1: Un inhibidor de BET bien conocido utilizado en varios estudios de investigación.

OTX015: Un inhibidor de BET con potente actividad antitumoral.

Unicidad de Y06036

This compound es único debido a su alta selectividad y potencia en la inhibición del bromodominio BRD4 (1). Exhibe potencias micromolares o nanomolares bajas en líneas celulares de cáncer de próstata con receptor de andrógenos positivo, lo que lo convierte en un compuesto valioso para la investigación del cáncer .

Actividad Biológica

Y06036 is a potent and selective inhibitor of bromodomain and extraterminal (BET) proteins, particularly targeting BRD4. This compound has garnered significant attention in the field of cancer research due to its ability to modulate transcriptional regulation and influence various biological pathways associated with oncogenesis.

Molecular Characteristics

This compound is characterized by its benzo[d]isoxazole structure, which contributes to its binding affinity and selectivity towards BET proteins. The dissociation constant (Kd) for this compound binding to BRD4 is reported to be approximately 82 nM, indicating a strong interaction that facilitates its biological effects .

The primary mechanism through which this compound exerts its biological activity involves the inhibition of bromodomain-containing proteins (BCPs). These proteins play critical roles in recognizing acetylated lysines on histones and non-histone proteins, thereby influencing gene expression and chromatin dynamics. By inhibiting BCPs, this compound disrupts the transcriptional activation of oncogenes such as MYC, which is often overexpressed in various cancers .

Biological Activity and Therapeutic Implications

This compound has demonstrated significant biological activities across several studies:

- Antitumor Activity : In preclinical models, this compound has shown promising antitumor effects by reducing cell proliferation in cancer cell lines that are dependent on MYC expression. This effect is attributed to the downregulation of MYC target genes, leading to impaired tumor growth .

- Anti-inflammatory Effects : Beyond its anticancer properties, this compound also exhibits anti-inflammatory effects by modulating NF-κB signaling pathways. Inhibition of BRD4 disrupts the transcriptional activation of pro-inflammatory cytokines, thereby suggesting potential applications in inflammatory diseases .

Case Studies

- Breast Cancer Model : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis. The compound effectively inhibited the expression of MYC and other downstream targets associated with cell cycle progression .

- Multiple Myeloma : Research has indicated that this compound can sensitize multiple myeloma cells to standard therapies by downregulating survival pathways mediated by MYC. This suggests that combining this compound with existing treatments may enhance therapeutic efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Future Directions

The ongoing research into this compound highlights its potential as a therapeutic agent not only in oncology but also in inflammatory diseases. Future studies should focus on:

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Combination Therapies : Exploring combination therapies with other anticancer agents to enhance treatment outcomes.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its effects on different signaling pathways.

Propiedades

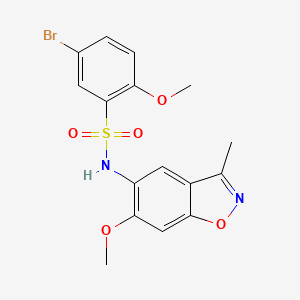

IUPAC Name |

5-bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O5S/c1-9-11-7-12(15(23-3)8-14(11)24-18-9)19-25(20,21)16-6-10(17)4-5-13(16)22-2/h4-8,19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGNGFGTOSOVPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=CC(=C(C=C12)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.